Introduction: The Significance of Stereochemistry in Sphingolipid Biology
Introduction: The Significance of Stereochemistry in Sphingolipid Biology
An In-depth Technical Guide to the Cellular Functions of (-)-threo-Sphingosine
A Senior Application Scientist's Synthesis of its Bioactivity and Research Applications
Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a class of bioactive lipids that play pivotal roles in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] The biological activity of these molecules is profoundly influenced by their stereochemistry. Sphingosine, the backbone of many complex sphingolipids, exists as several stereoisomers. The naturally occurring and most studied form is D-erythro-sphingosine. However, its diastereomer, (-)-threo-sphingosine (also known as L-threo-sphingosine), exhibits distinct and often contrasting biological functions, making it a molecule of significant interest for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of the cellular functions of (-)-threo-sphingosine, highlighting its unique metabolic fate, signaling roles, and the experimental methodologies used to investigate its activities.
Metabolism of (-)-threo-Sphingosine: A Divergent Path
The metabolic pathway of (-)-threo-sphingosine in cells differs significantly from that of its natural stereoisomer, D-erythro-dihydrosphingosine. While both can be utilized as precursors for complex sphingolipids, their metabolic rates and end products vary.[4] A considerable portion of the natural D-erythro isomer is directed towards the catabolic pathway. In contrast, (-)-threo-sphingosine is only minimally broken down. Instead, it is predominantly N-acylated to form L-threo-dihydroceramide.[4]
Interestingly, this N-acylation of (-)-threo-sphingosine is less susceptible to inhibition by fumonisin B1 compared to the formation of the natural D-erythro-dihydroceramide.[4] Furthermore, the resulting L-threo-dihydroceramide is not desaturated, unlike its physiological counterpart.[4] A large portion of this L-threo-dihydroceramide either accumulates within the cell or is used for the synthesis of the corresponding dihydrosphingomyelin.[4] A smaller fraction is glucosylated and enters the glycosphingolipid biosynthetic pathway.[4] This distinct metabolic processing underscores that while enzymes of the sphingolipid biosynthetic pathway recognize (-)-threo-sphingosine, its non-natural stereochemistry leads to a different metabolic fate, which likely contributes to its unique biological activities.[4]
Comparative Metabolism of Sphingosine Stereoisomers
| Feature | D-erythro-dihydrosphingosine (Natural) | (-)-threo-dihydrosphingosine (Safingol) |
| Catabolism | Significant (20-66%, cell-type dependent)[4] | Minimal[4] |
| N-acylation | Forms D-erythro-dihydroceramide | Forms L-threo-dihydroceramide[4] |
| Sensitivity to Fumonisin B1 | More sensitive[4] | Less sensitive[4] |
| Desaturation of Dihydroceramide | Occurs | Does not occur[4] |
| Primary Metabolic Fates | Catabolism, conversion to complex sphingolipids | Accumulation of L-threo-dihydroceramide, synthesis of L-threo-dihydrosphingomyelin[4] |
Core Biological Functions and Signaling Pathways
(-)-threo-Sphingosine exerts its influence on cellular behavior primarily through the modulation of key signaling pathways. Its effects are often stereospecific, highlighting the importance of precise molecular recognition by its cellular targets.
Inhibition of Protein Kinase C (PKC)
One of the most well-characterized functions of sphingosine and its analogs is the inhibition of Protein Kinase C (PKC), a critical family of enzymes in signal transduction that regulates cell growth, differentiation, and apoptosis.[2][5][6] L-threo-sphingosine is a potent inhibitor of PKC.[7][8] In mixed micelle assays, L-threo-sphingosine C-18 demonstrated slightly greater potency in inhibiting PKC compared to D-erythro-sphingosine.[8] Sphingosine and related lysosphingolipids act as potent inhibitors of PKC by preventing its interaction with diacylglycerol (DAG) and phorbol esters.[5] This inhibition of PKC can have profound effects on cellular processes that are dependent on this enzyme.
Figure 1: Simplified pathway of PKC activation and its inhibition by (-)-threo-sphingosine.
Modulation of Calcium Signaling
Sphingolipids are known to play a role in the regulation of intracellular calcium ([Ca2+]) levels. Studies have shown that sphingosine can mobilize Ca2+ from intracellular stores.[2] However, this effect is stereospecific. While D-(+)-erythro-stereoisomers of sphingosine are effective in releasing calcium from intracellular stores, L-(-)-threo-sphingosine does not induce this effect.[9] This stereospecificity in Ca2+ mobilization appears to correlate with the induction of DNA synthesis, suggesting that the inability of L-(-)-threo-sphingosine to trigger Ca2+ release may be linked to its lack of mitogenic activity.[9]
Interestingly, while L-(-)-threo-sphingosine itself may not directly mobilize calcium, its derivatives and the broader class of sphingolipid modulators can influence calcium signaling. For instance, inhibitors of sphingosine kinase, such as DL-threo-dihydrosphingosine, have been shown to inhibit Ca2+ increases elicited by G-protein-coupled receptors (GPCRs).[10] This suggests an indirect role for the threo-isomer in modulating calcium signaling through its impact on the sphingosine kinase pathway. Furthermore, some synthetic threo-S1P analogs have shown potent inhibitory activity against Ca2+ mobilization induced by erythro-S1P in HL60 cells, suggesting they may compete with cell surface receptors.[11] More recent research has also implicated sphingosine in the release of calcium from acidic stores like lysosomes, a process that requires the two-pore channel 1 (TPC1).[12][13]
Role in Apoptosis
The balance between pro-apoptotic sphingolipids like ceramide and sphingosine, and the pro-survival molecule sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat" that determines cell fate.[14] Sphingosine is generally considered a pro-apoptotic molecule.[1][15] It can induce apoptosis in various cell types, including photoreceptors, where it is generated from ceramide during oxidative stress.[15][16]
While much of the research on apoptosis focuses on the D-erythro isomer, the use of pan-sphingosine kinase inhibitors like d,l-threo-dihydrosphingosine has been shown to induce apoptosis.[14] This suggests that by preventing the conversion of sphingosine to the pro-survival S1P, threo-dihydrosphingosine can shift the sphingolipid rheostat towards apoptosis.
Figure 2: The sphingolipid rheostat and the pro-apoptotic role of (-)-threo-dihydrosphingosine via SphK inhibition.
Implications for Drug Development
The unique biological activities of (-)-threo-sphingosine and its derivatives have positioned them as interesting candidates for drug development. Safingol (L-threo-dihydrosphingosine), for instance, has been investigated as an anticancer agent.[4] Its ability to inhibit PKC and induce apoptosis makes it a potential therapeutic for solid tumors.[17][18] Furthermore, synthetic derivatives of threo-sphingosine are being explored for their ability to modulate S1P receptors, which are key targets in autoimmune diseases and other inflammatory conditions.[11][19] The development of selective inhibitors of sphingosine kinases, some of which are analogs of D-threo-sphingosine, is another active area of research.[20]
Experimental Protocols for Studying (-)-threo-Sphingosine
Investigating the cellular functions of (-)-threo-sphingosine requires robust and well-controlled experimental methodologies. Below are detailed protocols for key experiments.
Protocol 1: Analysis of Sphingolipid Metabolism using Radiolabeling
This protocol allows for the tracing of (-)-threo-sphingosine metabolism in cultured cells.
Rationale: By using a radiolabeled form of (-)-threo-sphingosine, its uptake and conversion to other sphingolipids can be quantified, providing insights into its metabolic fate.
Methodology:
-
Cell Culture: Plate cells of interest (e.g., Swiss 3T3 fibroblasts or B104 neuroblastoma cells) in appropriate culture dishes and grow to sub-confluency.[4]
-
Radiolabeling:
-
Prepare a stock solution of radiolabeled (-)-threo-sphingosine (e.g., [3H]-L-threo-dihydrosphingosine) in a suitable solvent like ethanol.
-
Add the radiolabeled sphingosine to the cell culture medium at a final concentration typically in the low micromolar range. The exact concentration and incubation time should be optimized for the specific cell type and experimental question.
-
-
Lipid Extraction:
-
After the desired incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated label.
-
Lyse the cells and extract the lipids using a standard method, such as the Bligh-Dyer or Folch extraction, which utilizes a chloroform/methanol/water solvent system.[21]
-
-
Lipid Separation:
-
Separate the different lipid species using thin-layer chromatography (TLC).[22] A typical solvent system for separating sphingolipids is chloroform/methanol/water or chloroform/methanol/acetic acid in various ratios.
-
Run known sphingolipid standards alongside the samples for identification.
-
-
Quantification:
-
Visualize the radiolabeled lipids on the TLC plate using a phosphorimager or by scraping the silica corresponding to the different lipid spots and quantifying the radioactivity using a scintillation counter.[23]
-
Normalize the counts to the total amount of protein or lipid in the sample.
-
Protocol 2: In Vitro Protein Kinase C (PKC) Inhibition Assay
This assay measures the direct inhibitory effect of (-)-threo-sphingosine on PKC activity.
Rationale: To determine the IC50 value of (-)-threo-sphingosine for PKC inhibition and to compare its potency to other sphingosine isomers or inhibitors.
Methodology:
-
PKC Source: Use purified recombinant PKC isozymes or PKC partially purified from a tissue source.
-
Assay Buffer: Prepare a kinase assay buffer containing ATP, a PKC substrate (e.g., histone H1 or a specific peptide substrate), and the necessary co-factors (e.g., Ca2+, phosphatidylserine, and diacylglycerol).
-
Inhibitor Preparation: Prepare a stock solution of (-)-threo-sphingosine in a suitable solvent (e.g., DMSO). Make serial dilutions to test a range of concentrations.
-
Kinase Reaction:
-
In a microtiter plate, combine the assay buffer, PKC enzyme, and varying concentrations of (-)-threo-sphingosine or a vehicle control.
-
Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-32P]ATP).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper discs.
-
Wash the discs extensively to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity remaining on the discs, which corresponds to the amount of phosphorylated substrate, using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PKC inhibition for each concentration of (-)-threo-sphingosine compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
-
Protocol 3: Measurement of Intracellular Calcium Mobilization
This protocol assesses the ability of (-)-threo-sphingosine to induce changes in intracellular calcium levels.
Rationale: To determine if (-)-threo-sphingosine can trigger calcium release from intracellular stores and to characterize the kinetics of this response.
Methodology:
-
Cell Preparation: Grow cells on glass coverslips suitable for microscopy.
-
Calcium Indicator Loading:
-
Load the cells with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions.[12] This typically involves incubating the cells with the dye in a physiological buffer for 30-60 minutes.
-
-
Microscopy Setup:
-
Mount the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped for live-cell imaging and ratiometric analysis (for Fura-2) or single-wavelength intensity measurement (for Fluo-4).
-
Perfuse the cells with a physiological buffer.
-
-
Stimulation and Data Acquisition:
-
Establish a baseline fluorescence reading for a few minutes.
-
Add (-)-threo-sphingosine to the perfusion buffer at the desired concentration. As a positive control, use a known calcium agonist like ATP or D-erythro-sphingosine.[9]
-
Record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring the ratio of the emitted fluorescence. For Fluo-4, monitor the change in fluorescence intensity at a single wavelength.
-
-
Data Analysis:
-
Convert the fluorescence ratios or intensities to intracellular calcium concentrations using appropriate calibration methods.
-
Plot the change in [Ca2+]i over time to visualize the calcium transient. Compare the response to (-)-threo-sphingosine with that of the positive control and vehicle.
-
Figure 3: Workflow for measuring intracellular calcium mobilization in response to (-)-threo-sphingosine.
Conclusion
(-)-threo-Sphingosine, while a non-natural stereoisomer, is a powerful tool for dissecting the intricate roles of sphingolipids in cellular signaling. Its distinct metabolism and stereospecific interactions with key cellular targets, such as Protein Kinase C, differentiate its biological functions from those of the more abundant D-erythro-sphingosine. A thorough understanding of its mechanisms of action, facilitated by the robust experimental protocols outlined in this guide, is crucial for researchers in academia and industry. As our knowledge of the sphingolipid network expands, the unique properties of (-)-threo-sphingosine will undoubtedly continue to provide valuable insights into cellular regulation and offer novel opportunities for therapeutic intervention.
References
-
Bieberich, E., Bektas, M., & Stoffel, W. (2000). Metabolism of the unnatural anticancer lipid safingol, L-threo-dihydrosphingosine, in cultured cells. Journal of Biological Chemistry, 275(47), 36693-37000. [Link]
-
Alvarez, S. E., Harikumar, K. B., Hait, N. C., Allegood, J., Strub, G. M., Kim, E. Y., Maceyka, M., Jiang, H., Luo, C., Kordula, T., Milstien, S., & Spiegel, S. (2010). Sphingosine-1-phosphate is a missing cofactor for the E3 ubiquitin ligase TRAF2. Nature, 465(7301), 1084–1088. [Link]
-
Chao, C. P., Lau, L. D., & Obeid, L. M. (1994). Stereospecificity of sphingosine-induced intracellular calcium mobilization and cellular proliferation. Journal of Biological Chemistry, 269(8), 5812-5818. [Link]
-
Gude, D. R., Alvarez, S. E., Paugh, S. W., Mitra, P., Yu, J., Griffiths, R., Barbour, S. E., Milstien, S., & Spiegel, S. (2008). Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a "come-and-get-me" signal. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 22(8), 2629–2638. [Link]
-
Li, S., Wilson, W. K., & Schroepfer, G. J., Jr. (1999). New methods for determining the enantiomeric purity of erythro-sphingosine. Journal of lipid research, 40(4), 764–772. [Link]
-
Meyer zu Heringdorf, D., Lass, H., Alemany, R., Laser, K. T., Neumann, E., Zhang, C., Schmidt, M., Rauen, U., Jakobs, K. H., & van Koppen, C. J. (1998). Sphingosine kinase-mediated Ca2+ signalling by G-protein-coupled receptors. The EMBO journal, 17(10), 2830–2837. [Link]
-
Tani, M., & Kuge, O. (2012). Biochemical Methods for Quantifying Sphingolipids: Ceramide, Sphingosine, Sphingosine Kinase-1 Activity, and Sphingosine-1-Phosphate. In Sphingolipids: Methods and Protocols (pp. 11-20). Humana Press. [Link]
-
Tian, Y. S., Joo, J. E., Pham, V. T., Lee, K. Y., & Ham, W. H. (2007). Stereoselective synthesis of L-threo-sphingosine, L-threo-sphinganine, D-threo-sphingosine, and D-threo-sphinganine via oxazoline formation and olefin cross-metathesis; potent protein kinase C inhibitor analogues. Archives of pharmacal research, 30(2), 167–171. [Link]
-
Stoffel, W. (2014). Metabolism of sphingosine and complex sphingolipids. Laboratorium für Molekulare Neuroforschung - Universität zu Köln. [Link]
-
Hoeglinger, D., Nadler, A., D'Este, E., Stephens, D. J., Schultz, C., & Keller, S. (2015). Intracellular sphingosine releases calcium from lysosomes. eLife, 4, e10616. [Link]
-
Hannun, Y. A., & Bell, R. M. (1989). Regulation of protein kinase C by sphingosine and lysosphingolipids. Clinical chimica acta; international journal of clinical chemistry, 185(3), 333-345. [Link]
-
Hoeglinger, D., Nadler, A., D'Este, E., Stephens, D. J., Schultz, C., & Keller, S. (2015). Intracellular sphingosine releases calcium from lysosomes. eLife, 4, e10616. [Link]
-
Rotstein, N. P., Juber, M. A., & German, O. L. (2010). Synthesis of sphingosine is essential for oxidative stress-induced apoptosis of photoreceptors. Investigative ophthalmology & visual science, 51(2), 1171–1180. [Link]
-
Saba, J. D. (2009). Sphingosine 1-phosphate chemical biology. Chemistry and physics of lipids, 158(2), 115–123. [Link]
-
Cuvillier, O. (2002). Sphingosine in apoptosis signaling. Biochimica et biophysica acta, 1585(2-3), 153–162. [Link]
-
Tian, Y. S., & Ham, W. H. (2012). Total synthesis of l-threo sphingosine and safingol. Tetrahedron Letters, 53(32), 4216-4220. [Link]
-
Rotstein, N. P., Juber, M. A., & German, O. L. (2010). Synthesis of sphingosine is essential for oxidative stress-induced apoptosis of photoreceptors. Investigative Ophthalmology & Visual Science, 51(2), 1171-1180. [Link]
-
Buehrer, B. M., & Bell, R. M. (1992). D,L-threo-dihydrosphingosine, a competitive inhibitor of sphingosine for the activation of human platelet protein kinase C. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1123(2), 209-215. [Link]
-
Funato, K., & Riezman, H. (2021). Protocol for measuring sphingolipid metabolism in budding yeast. STAR protocols, 2(2), 100473. [Link]
-
Smith, E. R., Merrill, A. H., Jr, Obeid, L. M., & Hannun, Y. A. (2000). Effects of sphingosine and other sphingolipids on protein kinase C. Methods in enzymology, 312, 361–373. [Link]
-
Alessenko, A. V. (1998). Functions of sphingosine in cell proliferation and death. Biochemistry. Biokhimiia, 63(1), 62–68. [Link]
-
Zhang, H., Buckley, N. E., Gibson, K., & Spiegel, S. (1990). Sphingosine stimulates cellular proliferation via a protein kinase C-independent pathway. Journal of Biological Chemistry, 265(1), 76-81. [Link]
-
Smith, E. R., Merrill, A. H., Jr, Obeid, L. M., & Hannun, Y. A. (2000). Effects of sphingosine and other sphingolipids on protein kinase C. Methods in enzymology, 312, 361–373. [Link]
-
Murakami, T., Furusawa, K., Tamai, T., Yoshikai, K., & Nishikawa, M. (2005). Synthesis and biological properties of novel sphingosine derivatives. Bioorganic & medicinal chemistry letters, 15(4), 1115–1119. [Link]
-
Osawa, Y., & Uota, S. (2021). Cell death/survival signal by ceramide and sphingosine-1-phosphate. In Bio-protocol (Vol. 11, No. 20, p. e4190). Bio-protocol. [Link]
-
Kim, J. Y., Kim, J. H., Lee, J. Y., Oh, Y. S., & Suk, K. (2017). Sphingosine-1-phosphate induces Ca2+ signaling and CXCL1 release via TRPC6 channel in astrocytes. Glia, 65(6), 1005–1016. [Link]
-
National Center for Biotechnology Information. (n.d.). Threo-sphingosine, (-)-. PubChem. [Link]
-
Hojny, J., Skrzypczak, M., & Witek, M. A. (2015). Sources, metabolism and regulation of circulating sphingosine-1-phosphate. Journal of lipid research, 56(7), 1271–1281. [Link]
-
Lavie, Y., & Liscovitch, M. (2001). Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1530(2-3), 143-153. [Link]
-
Lee, C., & Park, G. H. (2022). Multi-Target Strategies for Enhancing Ceramide Production: A Review of Bioactive Ingredients in Cosmetic Science. International Journal of Molecular Sciences, 23(21), 13038. [Link]
-
Hammad, S. M., Crellin, H. G., & Obeid, L. M. (2019). Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences. International journal of molecular sciences, 20(18), 4429. [Link]
-
Lavie, Y., & Liscovitch, M. (2001). Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions. Biochimica et biophysica acta, 1530(2-3), 143–153. [Link]
-
Bielawski, J., Szulc, Z. M., Hannun, Y. A., & Bielawska, A. (2006). UPLC-MS/MS method for analysis of sphingosine 1-phosphate in biological samples. Analytical biochemistry, 355(2), 193–202. [Link]
-
Edsall, L. C., Van Brocklyn, J. R., Cuvillier, O., Kleuser, B., & Spiegel, S. (1998). Effects of synthetic sphingosine-1-phosphate analogs on arachidonic acid metabolism and cell death. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1392(2-3), 341-350. [Link]
-
Tafesse, F. G., Hu, W., & Holthuis, J. C. (2006). Comparison of the metabolism of L- erythro- and L- threo-sphinganines and ceramides in cultured cells and in subcellular fractions. Journal of Lipid Research, 47(1), 169-178. [Link]
-
Bielawski, J., Szulc, Z. M., Hannun, Y. A., & Bielawska, A. (2006). Analysis of Sphingosine 1-Phosphate, Ceramides, and Other Bioactive Sphingolipids by High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Methods, 40(2), 82-91. [Link]
-
Aoki, S., & Chun, J. (2017). Sphingosine 1-phosphate: lipid signaling in pathology and therapy. Trends in molecular medicine, 23(11), 1025–1038. [Link]
-
Mulcahy, J. J., & O'Callaghan, K. (2021). Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells. International journal of molecular sciences, 22(16), 8758. [Link]
-
Prieschl, E. E., Csonga, R., & Baumruker, T. (1999). The Balance between Sphingosine and Sphingosine-1-Phosphate Is Decisive for Mast Cell Activation after Fc∈ Receptor I Triggering. The Journal of experimental medicine, 190(1), 1–8. [Link]
-
MacDougall, L., & Johnson, K. A. (2017). Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry. International journal of molecular sciences, 18(9), 1800. [Link]
-
Gonzalez-Cabrera, P. J., & Chun, J. (2013). Sphingosine 1-phosphate receptor modulators and drug discovery. Expert opinion on drug discovery, 8(5), 585–605. [Link]
Sources
- 1. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functions of sphingosine in cell proliferation and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine: Structure, Functions and Detection - Creative Proteomics [creative-proteomics.com]
- 4. Metabolism of the unnatural anticancer lipid safingol, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of sphingosine and other sphingolipids on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective synthesis of L-threo-sphingosine, L-threo-sphinganine, D-threo-sphingosine, and D-threo-sphinganine via oxazoline formation and olefin cross-metathesis; potent protein kinase C inhibitor analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Stereospecificity of sphingosine-induced intracellular calcium mobilization and cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosine kinase-mediated Ca2+ signalling by G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological properties of novel sphingosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]
- 13. Intracellular sphingosine releases calcium from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Synthesis of sphingosine is essential for oxidative stress-induced apoptosis of photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Molecular Modeling, and Translational Studies of Medicinal Agents Targeting Sphingolipid Biochemistry[v1] | Preprints.org [preprints.org]
- 19. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sphingosine 1-phosphate Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biochemical Methods for Quantifying Sphingolipids: Ceramide, Sphingosine, Sphingosine Kinase-1 Activity, and Sphingosine-1-Phosphate | Springer Nature Experiments [experiments.springernature.com]
- 23. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
